Physical and chemical properties of potassium (2,6-difluorophenyl)trifluoroborate
Physical and chemical properties of potassium (2,6-difluorophenyl)trifluoroborate
An In-depth Technical Guide to Potassium (2,6-difluorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of potassium (2,6-difluorophenyl)trifluoroborate. This organoboron compound is a valuable reagent in modern organic synthesis, particularly for the construction of carbon-carbon bonds in complex molecules relevant to the pharmaceutical and agrochemical industries.
Core Properties and Specifications
Potassium (2,6-difluorophenyl)trifluoroborate is a fluorinated organoboron compound valued for its stability and utility in cross-coupling reactions.[1] Unlike many boronic acids, which can be prone to decomposition, organotrifluoroborate salts exhibit enhanced stability to air and moisture, allowing for extended storage and easier handling.[2][3][4][5][6]
Physical and Chemical Data
The key physical and chemical properties of potassium (2,6-difluorophenyl)trifluoroborate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 267006-25-7 | [1][7][8] |
| Molecular Formula | C₆H₃BF₅K | [1][9][8][10] |
| Molecular Weight | 219.99 g/mol | [1][9][8][10] |
| Appearance | White to off-white solid; Crystalline powder | [1] |
| Melting Point | >300°C (lit.) | [8] |
| Purity | 96-98% (typical commercial grades) | [1][9] |
| Storage Temperature | Refrigerator | |
| Stability | Air and moisture stable | [11] |
Safety Information
| Identifier | Information |
| Signal Word | Warning |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Codes | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Data sourced from publicly available material safety data sheets (MSDS). Users should consult the specific MSDS for the product they are using.
Synthesis and Characterization
The synthesis of potassium organotrifluoroborates is typically a straightforward process, converting organoboronic acids or their esters into stable, crystalline salts.[2][5]
General Synthesis Protocol
Potassium (2,6-difluorophenyl)trifluoroborate is prepared from its corresponding boronic acid, 2,6-difluorophenylboronic acid, by treatment with potassium hydrogen difluoride (KHF₂).[1][2] This method is highly efficient and generally results in the precipitation of the stable trifluoroborate salt.[2]
Materials:
-
2,6-difluorophenylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
A flask is charged with 2,6-difluorophenylboronic acid and methanol.
-
The solution is cooled in an ice bath to approximately 5°C.
-
A solution of KHF₂ (approximately 3 equivalents) dissolved in water is added portion-wise to the boronic acid solution.
-
The addition typically results in the formation of a thick white slurry.
-
The mixture is stirred for a set period to ensure complete reaction.
-
The solid product is isolated by filtration, washed with a suitable solvent (e.g., cold methanol or acetone), and dried under vacuum to yield potassium (2,6-difluorophenyl)trifluoroborate as a crystalline solid.[5]
Characterization Methods
The structural integrity and purity of the synthesized compound are typically confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR are used to confirm the structure of the molecule. The fluorine substituents on the phenyl ring and the trifluoroborate group provide distinct signals in ¹⁹F NMR.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[12]
Chemical Reactivity and Applications
The primary application of potassium (2,6-difluorophenyl)trifluoroborate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][13] This reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, particularly for creating biaryl structures found in many pharmaceutical agents.[13]
The enhanced stability of the trifluoroborate salt makes it a superior alternative to the corresponding boronic acid, which can be susceptible to protodeboronation and other degradation pathways.[3][4]
Suzuki-Miyaura Cross-Coupling Protocol
Reaction: The coupling of potassium (2,6-difluorophenyl)trifluoroborate with an aryl or heteroaryl halide (or pseudohalide) in the presence of a palladium catalyst and a base.
Materials:
-
Potassium (2,6-difluorophenyl)trifluoroborate
-
Aryl/Heteroaryl Halide (e.g., 4-bromobenzonitrile)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)[13]
-
Solvent System (e.g., Toluene/H₂O or THF/H₂O)[14][15][16][17]
General Procedure:
-
A reaction vessel is charged with the aryl halide, potassium (2,6-difluorophenyl)trifluoroborate, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
The palladium catalyst and solvent are added.
-
The reaction mixture is heated (e.g., to 100°C) and stirred for a specified time (e.g., 14-24 hours) until completion is observed by a monitoring technique like TLC or GC-MS.[17]
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water to remove inorganic salts.
-
The organic layer is dried, concentrated, and the crude product is purified, typically by column chromatography, to yield the desired biaryl product.
Applications in Drug Discovery and Development
Organotrifluoroborate salts are crucial intermediates in the synthesis of complex organic molecules.[1] The 2,6-difluorophenyl moiety is a structural motif found in various biologically active compounds. The incorporation of fluorine atoms can significantly alter a molecule's properties, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.[1] The use of potassium (2,6-difluorophenyl)trifluoroborate enables the efficient and reliable introduction of this group into potential drug candidates, facilitating research in areas such as anticancer and antimicrobial development.[1]
References
- 1. Potassium (2,6-difluorophenyl)trifluoroborate | 267006-25-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 267006-25-7 | Potassium 2,6-difluorophenyltrifluoroborate - Capot Chemical [capotchem.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. scbt.com [scbt.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
